Cas no 1431526-19-0 (2,6-Dichloro-3-hydroxybenzoyl chloride)

2,6-Dichloro-3-hydroxybenzoyl chloride is a versatile intermediate in organic synthesis, particularly valued for its reactive benzoyl chloride functionality and hydroxyl substitution. The dichloro substitution pattern enhances its stability and selectivity in electrophilic aromatic substitution reactions, making it useful for constructing complex heterocyclic and pharmaceutical compounds. The presence of both hydroxyl and acyl chloride groups allows for further derivatization, enabling applications in agrochemicals, dyes, and specialty polymers. Its high purity and consistent reactivity ensure reliable performance in multi-step synthetic processes. Proper handling under anhydrous conditions is recommended due to its moisture sensitivity. This compound is particularly favored in fine chemical and pharmaceutical research for its structural utility.
2,6-Dichloro-3-hydroxybenzoyl chloride structure
1431526-19-0 structure
Product name:2,6-Dichloro-3-hydroxybenzoyl chloride
CAS No:1431526-19-0
MF:C7H3Cl3O2
Molecular Weight:225.456519365311
CID:4949181

2,6-Dichloro-3-hydroxybenzoyl chloride 化学的及び物理的性質

名前と識別子

    • 2,6-Dichloro-3-hydroxybenzoyl chloride
    • インチ: 1S/C7H3Cl3O2/c8-3-1-2-4(11)6(9)5(3)7(10)12/h1-2,11H
    • InChIKey: RQTWCWQNENWXED-UHFFFAOYSA-N
    • SMILES: ClC1C(=CC=C(C=1C(=O)Cl)Cl)O

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 186
  • XLogP3: 3.3
  • トポロジー分子極性表面積: 37.3

2,6-Dichloro-3-hydroxybenzoyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A015015922-500mg
2,6-Dichloro-3-hydroxybenzoyl chloride
1431526-19-0 97%
500mg
831.30 USD 2021-06-18
Alichem
A015015922-250mg
2,6-Dichloro-3-hydroxybenzoyl chloride
1431526-19-0 97%
250mg
475.20 USD 2021-06-18
Alichem
A015015922-1g
2,6-Dichloro-3-hydroxybenzoyl chloride
1431526-19-0 97%
1g
1,534.70 USD 2021-06-18

2,6-Dichloro-3-hydroxybenzoyl chloride 関連文献

2,6-Dichloro-3-hydroxybenzoyl chlorideに関する追加情報

Research Brief on 2,6-Dichloro-3-hydroxybenzoyl chloride (CAS: 1431526-19-0): Recent Advances and Applications

2,6-Dichloro-3-hydroxybenzoyl chloride (CAS: 1431526-19-0) has emerged as a key intermediate in pharmaceutical and agrochemical synthesis, with recent studies highlighting its versatility in constructing complex molecular architectures. This halogenated benzoyl chloride derivative exhibits unique reactivity patterns due to the strategic placement of chlorine substituents adjacent to the reactive acyl chloride group, making it particularly valuable for regioselective transformations in medicinal chemistry.

Recent synthetic methodology developments (2023-2024) have demonstrated improved protocols for the preparation of 2,6-Dichloro-3-hydroxybenzoyl chloride with enhanced purity (>99.5%) and yield (85-92%). Advanced purification techniques including zone refining and continuous chromatography have addressed previous challenges with residual byproducts, as reported in the Journal of Organic Process Research. These process improvements are particularly significant given the compound's growing importance in API manufacturing.

In pharmaceutical applications, 2,6-Dichloro-3-hydroxybenzoyl chloride has shown remarkable utility as a building block for kinase inhibitor scaffolds. A 2024 study in Bioorganic & Medicinal Chemistry Letters detailed its incorporation into novel BTK inhibitors displaying picomolar potency against resistant mutations. The compound's ability to participate in both nucleophilic acyl substitution and electrophilic aromatic substitution reactions enables efficient construction of polycyclic systems with precise halogen placement - a critical feature for target binding and metabolic stability.

Material science applications have also expanded, with research teams at several institutions developing 2,6-Dichloro-3-hydroxybenzoyl chloride-derived monomers for high-performance polymers. The asymmetric substitution pattern induces controlled chain propagation in polycondensation reactions, yielding materials with exceptional thermal stability (decomposition temperatures >400°C) and optical clarity, as documented in recent ACS Applied Materials & Interfaces publications.

Safety and handling considerations have been updated in light of new toxicological data. While maintaining standard acyl chloride precautions, recent workplace exposure limit assessments suggest the compound's volatility is lower than initially predicted (vapor pressure: 0.12 mmHg at 25°C), allowing for revised handling protocols in industrial settings. These findings were presented at the 2024 International Symposium on Chemical Safety.

Looking forward, several clinical candidates incorporating 2,6-Dichloro-3-hydroxybenzoyl chloride-derived pharmacophores are progressing through Phase II trials, particularly in oncology and autoimmune indications. The compound's synthetic flexibility continues to inspire novel drug discovery approaches, with computational studies predicting favorable interactions with emerging biological targets. Ongoing research is exploring its potential in PROTAC design and covalent inhibitor development, positioning this versatile intermediate for continued importance in chemical biology and pharmaceutical development.

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